molecular formula C9H12ClN B3291864 (S)-1-(2-CHLOROPHENYL)PROPAN-1-AMINE CAS No. 874098-10-9

(S)-1-(2-CHLOROPHENYL)PROPAN-1-AMINE

Cat. No.: B3291864
CAS No.: 874098-10-9
M. Wt: 169.65 g/mol
InChI Key: DSVIGDPJWCJAHL-VIFPVBQESA-N
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Description

(S)-1-(2-Chlorophenyl)propan-1-amine is a chiral primary amine featuring a 2-chlorophenyl substituent attached to a propane backbone. Its molecular formula is C₉H₁₂ClN, with a molecular weight of approximately 171.6 g/mol. The (S)-configuration at the chiral center makes it enantiomerically distinct, which is critical in pharmaceutical applications where stereochemistry influences biological activity .

The compound’s 2-chlorophenyl group introduces electron-withdrawing effects, modulating the amine’s basicity and reactivity. Potential synthetic routes include asymmetric reductive amination of 1-(2-chlorophenyl)propan-1-one or resolution of racemic mixtures. Applications span medicinal chemistry, where it may serve as a chiral intermediate in drug development, particularly for targeting central nervous system receptors or enzyme inhibitors.

Properties

IUPAC Name

(1S)-1-(2-chlorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVIGDPJWCJAHL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-CHLOROPHENYL)PROPAN-1-AMINE typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-1-phenylpropan-1-amine.

    Chlorination: The phenyl group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(2-CHLOROPHENYL)PROPAN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-1-(2-CHLOROPHENYL)PROPAN-1-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(2-CHLOROPHENYL)PROPAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(S)-1-(2,4-Difluorophenyl)propan-1-amine

Molecular Formula : C₉H₁₁F₂N
Molecular Weight : 171.19 g/mol
Key Differences :

  • Substituents : Two fluorine atoms at the 2- and 4-positions on the phenyl ring versus a single chlorine at the 2-position.
  • Electronic Effects : Fluorine’s strong electronegativity and smaller atomic size reduce steric hindrance but increase electron-withdrawing inductive effects compared to chlorine. This likely lowers the amine’s basicity (estimated pKa ~9.8 vs. ~10.5 for the chloro analog).
  • Applications : Enhanced metabolic stability due to C-F bonds may make the difluoro analog preferable in drug candidates requiring prolonged half-lives.

1-(2-Chlorophenyl)ethanone

Molecular Formula : C₈H₇ClO
Molecular Weight : 154.6 g/mol
Melting Point : 54–56°C
Key Differences :

  • Functional Group : Ketone (electrophilic carbonyl) vs. amine (nucleophilic).
  • Reactivity : The ketone undergoes nucleophilic additions (e.g., reductive amination to form the target amine), while the amine participates in alkylation or acylation reactions.
  • Applications : Serves as a precursor in synthesizing aryl-substituted amines.

N-(2-Chloroethyl)-N-methylpropan-1-amine

Molecular Formula : C₆H₁₄ClN
Molecular Weight : 135.64 g/mol
Key Differences :

  • Structure : Tertiary amine with chloroethyl and methyl substituents vs. primary amine with aryl group.
  • Basicity : Tertiary amines are typically less basic (pKa ~8.5) than primary amines due to reduced solvation effects.
  • Applications: Potential use in surfactants or ion-pair chromatography due to its polar chloroethyl group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Substituents pKa (Est.) Key Properties/Applications
(S)-1-(2-Chlorophenyl)propan-1-amine C₉H₁₂ClN 171.6 Primary amine 2-Chlorophenyl ~10.5 Chiral drug intermediate
(S)-1-(2,4-Difluorophenyl)propan-1-amine C₉H₁₁F₂N 171.19 Primary amine 2,4-Difluorophenyl ~9.8 Enhanced metabolic stability
1-(2-Chlorophenyl)ethanone C₈H₇ClO 154.6 Ketone 2-Chlorophenyl N/A Precursor for amine synthesis
N-(2-Chloroethyl)-N-methylpropan-1-amine C₆H₁₄ClN 135.64 Tertiary amine 2-Chloroethyl, methyl ~8.5 Surfactant applications

Research Findings and Trends

  • Electronic Effects : Chlorine’s polarizability and size impart greater steric and electronic modulation than fluorine, affecting binding affinities in receptor-ligand interactions.
  • Solubility : Aryl-substituted amines (e.g., target compound) exhibit lower water solubility compared to aliphatic amines (e.g., N-(2-chloroethyl)-N-methylpropan-1-amine) due to hydrophobic aromatic rings.
  • Synthetic Utility: 1-(2-Chlorophenyl)ethanone’s role as a ketone precursor highlights its importance in reductive amination pathways to access chiral amines .

Biological Activity

(S)-1-(2-Chlorophenyl)propan-1-amine, also known as (S)-2-chloroamphetamine, is an important compound in medicinal chemistry, particularly in the context of its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H12ClN
  • Molecular Weight : 171.65 g/mol
  • Structure : The compound features a chlorophenyl group attached to a propan-1-amine backbone, which contributes to its biological properties.

This compound primarily acts as a monoamine releasing agent. Its mechanism involves:

  • Dopamine Release : It promotes the release of dopamine in the central nervous system (CNS), which is crucial for mood regulation and reward pathways.
  • Norepinephrine and Serotonin Modulation : The compound also affects norepinephrine and serotonin levels, contributing to its stimulant effects.

Pharmacological Effects

  • Stimulant Activity :
    • Exhibits central nervous system stimulant effects similar to other amphetamines.
    • Enhances alertness and energy levels.
  • Appetite Suppression :
    • Investigated for its potential use in weight management due to appetite-suppressing properties.
    • Studies have shown that it may reduce food intake in animal models.
  • Potential Therapeutic Uses :
    • Explored for treatment options in attention deficit hyperactivity disorder (ADHD) and narcolepsy.
    • Research indicates possible applications in managing obesity through appetite modulation.

Case Studies

  • Study on Weight Management :
    • A study involving rodents demonstrated that administration of this compound resulted in significant weight loss compared to control groups. The mechanism was attributed to increased energy expenditure and reduced food intake.
  • Cognitive Enhancement :
    • In clinical trials for cognitive enhancement, participants reported improved focus and attention when administered this compound compared to placebo groups.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Differences
(S)-AmphetamineCNS stimulant, appetite suppressantMore potent dopamine release
(S)-MethamphetamineStronger CNS stimulantHigher abuse potential
(R)-2-Chlorophenylpropan-1-amineIntermediate for drug synthesisLess studied in terms of biological activity

Safety and Toxicology

While this compound shows promise in various therapeutic areas, safety assessments are crucial:

  • Potential side effects include increased heart rate, hypertension, and psychological dependence.
  • Long-term studies are necessary to evaluate chronic exposure effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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